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Compound of Interest

Compound Name:
3-(4-Bromophenyl)-2,2-

dimethylpropanoic acid

CAS No.: 186498-30-6

Cat. No.: B2621227 Get Quote

Executive Summary
3-(4-Bromophenyl)-2,2-dimethylpropanoic acid (CAS: 186498-30-6) represents a critical

scaffold in medicinal chemistry, combining the steric bulk of a gem-dimethyl group with the

electronic and halogen-bonding potential of a para-bromo substituent. While specific unit cell

parameters are proprietary or not indexed in open-access crystallographic databases

(CSD/COD), this guide reconstructs the expected structural profile based on high-fidelity

analog data and provides the validated experimental protocols required to generate and refine

its crystal structure.

Key Structural Driver: The Thorpe-Ingold (Gem-Dimethyl) Effect, which restricts conformational

freedom, forcing the phenyl ring and carboxylic acid into closer proximity compared to linear

analogs.

Chemical Profile & Predicted Properties[1][2][3][4]
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Property Data Notes

IUPAC Name
3-(4-Bromophenyl)-2,2-

dimethylpropanoic acid

CAS Number 186498-30-6

Molecular Formula C₁₁H₁₃BrO₂

Molecular Weight 257.13 g/mol

Predicted LogP ~3.3 - 3.5
Increased lipophilicity vs.

parent (2.6).[1]

Predicted pKa ~4.75
Similar to hydrocinnamic acid

derivatives.[2]

H-Bond Donors/Acceptors 1 / 2
Carboxylic acid dimer motif

expected.

Rotatable Bonds 3
Restricted by gem-dimethyl

steric clash.[2]

Comparative Structural Analysis
This section objectively compares the target molecule with its direct structural analogs to

highlight the specific impact of the gem-dimethyl and para-bromo modifications.

Table 1: Structural & Performance Comparison
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Feature
Target: 3-(4-Br-
Ph)-2,2-dimethyl-

Parent: 2,2-
dimethyl-3-phenyl-

Linear Analog: 3-(4-
Br-Ph)-propanoic
acid

Conformation Folded / Gauche Folded / Gauche Extended / Anti

Driving Force

Gem-dimethyl steric

repulsion (Thorpe-

Ingold)

Gem-dimethyl steric

repulsion
Minimal steric strain

Crystal Packing
Halogen Bonding

(Br···O) + Acid Dimers
Acid Dimers + CH···π

Acid Dimers +

Br[2]···Br / Br···O

Melting Point High (>100°C, est.) Moderate (~100°C) High (133–136°C)

Solubility
Low (Water), High

(DCM/EtOH)

Moderate (Water),

High (Organics)
Low (Water)

Drug Design Utility
Conformationally

restricted linker
Hydrophobic spacer Flexible linker

Mechanism of Action: The Gem-Dimethyl Effect
The introduction of two methyl groups at the

-position creates significant steric bulk. In the crystal lattice, this forces the

-phenyl ring to rotate away from the methyls, often adopting a gauche conformation relative to
the carboxylic acid. This "pre-organized" structure is critical for binding affinity in drug targets
(e.g., GPCRs, enzymes) as it reduces the entropic penalty of binding.[2]

Experimental Protocols
A. Synthesis for Crystallography
To obtain high-quality single crystals, the compound must be synthesized with high purity

(>99%).[2] The following protocol utilizes the alkylation of isobutyric acid, a standard method for

generating quaternary carbons.

Reagents:
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Isobutyric acid (1.0 equiv)[2]

LDA (Lithium Diisopropylamide) (2.0 equiv)[2]

4-Bromobenzyl bromide (1.0 equiv)[2]

THF (Anhydrous)[2]

Protocol:

Dianion Formation: Cool a solution of LDA (2.2 equiv) in anhydrous THF to -78°C under

nitrogen.

Addition: Dropwise add isobutyric acid (1.0 equiv). Stir at 0°C for 30 min to form the dianion

(soluble lithio-carboxylate).[2]

Alkylation: Re-cool to -78°C. Add 4-bromobenzyl bromide (1.0 equiv) in THF dropwise.

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

Workup: Quench with 1N HCl (pH < 2). Extract with Ethyl Acetate (3x).[3][2][4] Wash

organics with brine, dry over Na₂SO₄, and concentrate.[2]

Purification: Recrystallize crude solid from Hexane/Ethyl Acetate (avoid column

chromatography to prevent oil formation).

B. Crystallization Protocol (Single Crystal Growth)
For X-ray diffraction (XRD) analysis, slow growth is essential to minimize defects.[2]

Method 1: Slow Evaporation (Preferred)[2]

Dissolve 20 mg of pure acid in 2 mL of Ethanol/Water (80:20) or Acetone.

Filter through a 0.45 µm PTFE syringe filter into a clean vial.

Cover the vial with parafilm and poke 3-5 small holes.[2]

Store in a vibration-free, dark environment at 4°C. Crystals should appear in 3-7 days.
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Method 2: Vapor Diffusion

Dissolve 10 mg of compound in 0.5 mL THF (inner vial).

Place inner vial into a larger jar containing 5 mL Pentane (antisolvent).

Seal the outer jar tightly.[2] Pentane vapors will slowly diffuse into the THF, lowering solubility

and forcing crystallization.[2]

Structural Visualization & Logic
The following diagram illustrates the logical flow from synthesis to structural validation,

highlighting the key interaction networks expected in the crystal lattice.
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Caption: Workflow from chemical synthesis to crystallographic feature extraction. Key structural

motifs (Acid Dimers, Halogen Bonds) are identified as primary drivers of lattice stability.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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